Ciprofibrate impurity A is a chemical compound associated with the pharmaceutical agent ciprofibrate, which is primarily used as a lipid-regulating agent. This impurity is of interest due to its potential impact on the efficacy and safety of ciprofibrate formulations. The compound is identified by the Chemical Abstracts Service Registry Number 1474058-89-3 and has a molecular formula of with a molecular weight of approximately 206.241 g/mol .
Ciprofibrate itself is derived from the class of drugs known as peroxisome proliferator-activated receptor alpha agonists, which are utilized to manage dyslipidemia. The impurity arises during the synthesis of ciprofibrate, highlighting the importance of monitoring and controlling impurities in pharmaceutical manufacturing .
Ciprofibrate impurity A falls under the category of organic compounds, specifically as an impurity related to pharmaceutical substances. Its classification indicates that it may exhibit biological activity, which necessitates further investigation into its properties and effects.
The synthesis of ciprofibrate impurity A can be approached through various chemical pathways. Notable methods include:
The synthetic routes often emphasize mild reaction conditions to improve yield and minimize by-products. For instance, using long-chain acyl chlorides in Friedel-Crafts acylation reactions has been shown to reduce ortho-position isomer production, enhancing purity levels in the final product .
The molecular structure of ciprofibrate impurity A can be represented as follows:
The structural representation can be visualized through molecular modeling software or chemical databases such as PubChem, which provides detailed information about its properties and interactions .
Ciprofibrate impurity A participates in various chemical reactions typical for organic compounds containing hydroxyl and ester groups:
The reactions are typically conducted under controlled conditions to avoid unwanted side reactions and ensure high purity levels in the final product.
Ciprofibrate impurity A may exert biological effects similar to those of ciprofibrate itself, primarily through activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis.
Research indicates that PPARα activation leads to increased fatty acid catabolism and reduced triglyceride levels in plasma, contributing to its therapeutic effects in dyslipidemia management.
Relevant analyses often include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and characterization .
Ciprofibrate impurity A's primary application lies within pharmaceutical research and development contexts where it serves as a marker for quality control during ciprofibrate synthesis. Understanding its properties aids in ensuring the safety and efficacy of lipid-lowering therapies.
Additionally, further studies could explore its potential biological activities or interactions within metabolic pathways relevant to cardiovascular health .
Ciprofibrate Impurity A (CAS No. 1474058-89-3) is a specified organic impurity arising during the synthesis or storage of the lipid-regulating drug Ciprofibrate. Its systematic IUPAC name is 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid, reflecting a core structure featuring a para-vinyl-substituted phenoxy group linked to a 2-methylpropanoic acid moiety [4] [6]. The molecular formula is C12H14O3, with a molecular weight of 206.24 g/mol [1] [5]. The SMILES notation (CC(C)(OC1=CC=C(C=C)C=C1)C(O)=O
) and structural depictions confirm the presence of a vinyl group (–CH=CH2) at the para position of the aromatic ring, distinguishing it from the parent drug [1] [7].
Property | Value |
---|---|
CAS Number | 1474058-89-3 |
IUPAC Name | 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid |
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
Synonyms | 2-(4-Vinylphenoxy)-2-methylpropanoic acid; Ciprofibrate EP Impurity A |
Predicted physicochemical properties include a boiling point of 347.1°C ± 17.0°C, density of 1.123 g/cm3 ± 0.06, and a pKa of 3.27 ± 0.10, indicating moderate acidity consistent with carboxylic acid functionality [7]. Spectroscopic identification employs HPLC for retention time matching, NMR for carbon/proton environment confirmation, and mass spectrometry for molecular ion validation ([M]+ at m/z 206) [4] [8].
As a pharmacopeial-significant impurity, Ciprofibrate Impurity A serves as a critical analytical marker for assessing the purity, stability, and manufacturing consistency of Ciprofibrate active pharmaceutical ingredients (APIs). Its detection and quantification are mandated in specifications outlined by the European Pharmacopoeia (EP) and other regulatory bodies [4] [8].
Batch Release Testing: Included in release certificates for commercial batches. Certificates of Analysis (CoA) detail its concentration against pharmacopeial acceptance criteria [6] [9].
Table 2: Analytical Techniques for Detecting Ciprofibrate Impurity A
Technique | Purpose | QC Workflow Role |
---|---|---|
HPLC with UV Detection | Quantification at µg/mL levels | Routine batch release testing |
LC-MS/MS | Structural confirmation; trace analysis | Identification of unknown peaks |
NMR Spectroscopy | Structural elucidation; purity assessment | Reference standard characterization |
Suppliers provide high-purity grades (>95%) with EP/USP traceability, ensuring method reproducibility across laboratories [5] [9]. SynZeal and Simson Pharma emphasize compliance with regulatory guidelines through comprehensive CoAs detailing tests for identity, potency, and impurities [4] [6].
Ciprofibrate Impurity A is recognized in regulatory dossiers (e.g., ANDA, DMF) as a qualified impurity requiring strict control to ensure drug safety and efficacy. Its status derives from ICH Q3A/B guidelines, which classify it as a "specified impurity" with established toxicological relevance [4] [8].
Controlled through optimized reaction conditions (temperature, catalyst) and crystallization steps [8].
Regulatory Thresholds:
Acceptable limits are defined per ICH thresholds (e.g., ≤0.15% daily intake-based). Exceeding thresholds triggers investigations into synthetic pathways or purification efficacy [4].
Pharmacopeial Harmonization:
Failure to adequately control this impurity can result in regulatory rejection of drug applications, underscoring its critical role in the pharmaceutical development lifecycle [8] [10].
Aspect | Requirement | Guideline/Standard |
---|---|---|
Identification Threshold | Confirmed structure via validated methods | ICH Q3A(R2) |
Qualification Threshold | ≤0.15% unless genotoxicity is ruled out | ICH Q3B(R2) |
Pharmacopeial Reference | Named impurity in EP | European Pharmacopoeia |
Stability-Indicating Properties | Must be monitored in long-term studies | ICH Q1A(R2) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4